molecular formula C21H16N2O4 B7458774 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No. B7458774
M. Wt: 360.4 g/mol
InChI Key: FKZMKYLPJCPWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid, also known as PACAP-27, is a peptide that has been found to have various biological effects. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely distributed throughout the body, including the brain, immune system, and gastrointestinal tract. Upon binding to these receptors, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid activates various signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been shown to increase blood flow and oxygen consumption in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in lab experiments is its stability. It is relatively stable in solution and can be stored for long periods of time without degradation. Additionally, it is easy to synthesize using the solid-phase peptide synthesis method. However, one limitation of using 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid. One area of research is the development of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid analogs with improved stability and potency. Additionally, the potential use of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease, warrants further investigation. Furthermore, the role of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in the regulation of immune function and inflammation is an area of research that requires further exploration.

Synthesis Methods

The synthesis of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves the solid-phase peptide synthesis method. It begins by coupling the first amino acid, which is Fmoc-Asn(Trt)-OH, to a resin. The remaining amino acids are then added one by one, with each coupling step followed by deprotection of the Fmoc group. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. It has also been shown to improve cognitive function and memory. Additionally, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-[(2-benzamidobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(25)22-16-12-10-15(11-13-16)21(26)27/h1-13H,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMKYLPJCPWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.